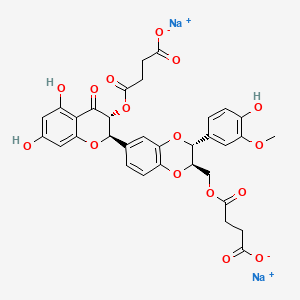
Silybin sodium hemisuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silybin sodium hemisuccinate is a water-soluble derivative of silybin, a polyphenolic flavonoid extracted from the seeds of the milk thistle plant (Silybum marianum). Silybin is the primary active component of silymarin, a mixture of flavonolignans known for their hepatoprotective, antioxidant, and anti-inflammatory properties . This compound is used in various pharmaceutical formulations due to its enhanced solubility and bioavailability compared to silybin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of silybin sodium hemisuccinate involves the esterification of silybin with succinic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C. The product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to purification steps, such as recrystallization or chromatography, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Silybin sodium hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced silybin derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced derivatives: Resulting from reduction reactions.
Substituted derivatives: Produced via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Silybin sodium hemisuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its antioxidant and anti-inflammatory properties in various biological systems.
Medicine: Explored for its hepatoprotective effects, particularly in the treatment of liver diseases such as hepatitis and cirrhosis. It is also studied for its potential anticancer properties.
Wirkmechanismus
Silybin sodium hemisuccinate is compared with other similar compounds, such as:
Silybin: The parent compound, which has poor water solubility and bioavailability.
Silymarin: A mixture of flavonolignans, including silybin, silychristin, silydianin, and isosilybin, with similar biological activities but varying solubility and bioavailability.
Silybin-phosphatidylcholine complex: A formulation designed to enhance the bioavailability of silybin through complexation with phosphatidylcholine.
Uniqueness: this compound stands out due to its improved water solubility and bioavailability, making it more suitable for pharmaceutical applications compared to its parent compound and other derivatives .
Vergleich Mit ähnlichen Verbindungen
- Silybin
- Silymarin
- Silybin-phosphatidylcholine complex
Eigenschaften
CAS-Nummer |
55254-34-7 |
|---|---|
Molekularformel |
C33H30NaO16 |
Molekulargewicht |
705.6 g/mol |
IUPAC-Name |
disodium;4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxylatopropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoate |
InChI |
InChI=1S/C33H30O16.Na/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32;/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40);/t24-,31-,32-,33+;/m1./s1 |
InChI-Schlüssel |
MTKKBADLTLLNTD-JUXBVFQSSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)[O-])COC(=O)CCC(=O)[O-])O.[Na+].[Na+] |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |
Key on ui other cas no. |
55254-34-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















